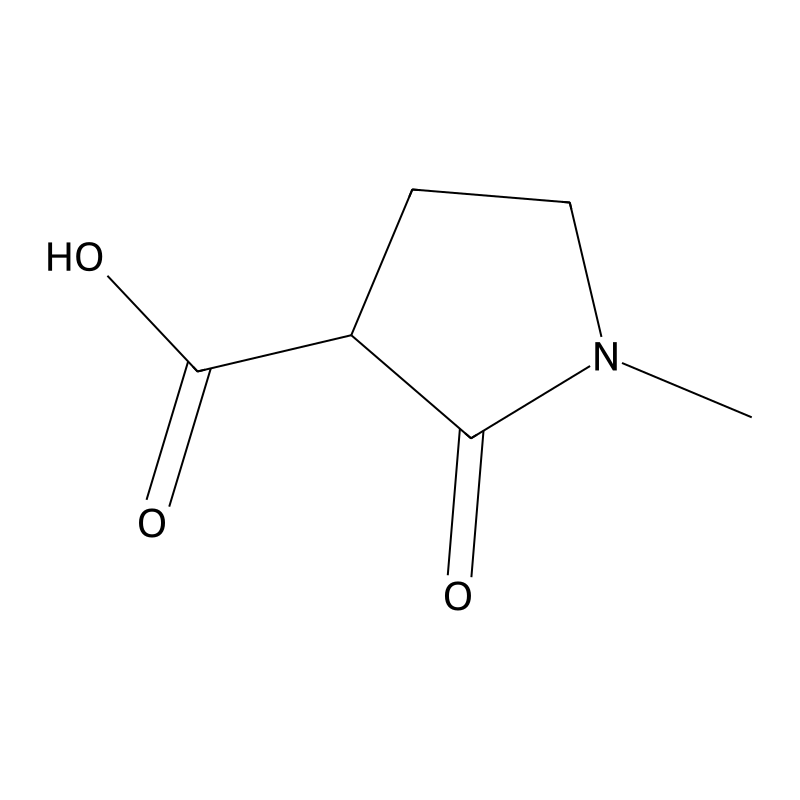1-Methyl-2-oxopyrrolidine-3-carboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis:
1-Methyl-2-oxopyrrolidine-3-carboxylic acid, also known as N-methylproline, finds application as a chiral building block in organic synthesis. Its five-membered ring structure and the presence of a chiral center make it a valuable precursor for various complex molecules, including pharmaceuticals and natural products. Studies have explored its use in the synthesis of diverse compounds, such as cyclic peptides, heterocyclic scaffolds, and spirocyclic compounds.
Medicinal Chemistry:
Research suggests that 1-methyl-2-oxopyrrolidine-3-carboxylic acid possesses potential for medicinal applications. Studies have investigated its activity against various diseases, including:
- Neurodegenerative diseases: Research has explored its potential for treating Alzheimer's disease and amyotrophic lateral sclerosis (ALS) due to its reported ability to modulate glutamate signaling, a key factor in these neurodegenerative conditions.
- Cancer: Studies have reported anti-proliferative effects of 1-methyl-2-oxopyrrolidine-3-carboxylic acid derivatives on certain cancer cell lines, indicating potential for further investigation in cancer therapy.
1-Methyl-2-oxopyrrolidine-3-carboxylic acid is a heterocyclic compound characterized by a pyrrolidine ring with a methyl group and a carboxylic acid functional group. Its molecular formula is C₆H₉NO₃, and it features a ketone group at the 2-position of the pyrrolidine ring. This compound is significant in organic chemistry due to its potential applications in pharmaceuticals and as an intermediate in the synthesis of various biologically active compounds.
- Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters, which are important for various applications including the synthesis of pharmaceuticals.
- Michael Addition: This compound can participate in asymmetric Michael addition reactions, where it reacts with nucleophiles to form more complex structures. For instance, it has been used to synthesize highly enantiomerically enriched derivatives through organocatalytic methods .
- Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of other derivatives that may possess different biological activities.
The biological activity of 1-Methyl-2-oxopyrrolidine-3-carboxylic acid and its derivatives has been explored in various studies. Compounds derived from this structure have shown potential as:
- Antimicrobial agents: Some derivatives exhibit activity against a range of bacterial strains.
- CNS-active compounds: The structural features suggest potential interactions with neurotransmitter systems, indicating possible roles in treating neurological disorders.
These activities highlight the importance of this compound in medicinal chemistry and its potential for therapeutic applications.
Several methods have been developed for synthesizing 1-Methyl-2-oxopyrrolidine-3-carboxylic acid:
- Asymmetric Michael Addition: This method involves the reaction of carboxylate-substituted enones with nitroalkanes to yield highly enantiomerically enriched pyrrolidine derivatives .
- Cyclization Reactions: Starting materials such as amino acids or related compounds can undergo cyclization reactions to form the pyrrolidine ring, followed by functionalization to introduce the carboxylic acid and ketone groups.
- Reduction Reactions: The corresponding ketones can be reduced to yield the desired compound, allowing for further modifications.
1-Methyl-2-oxopyrrolidine-3-carboxylic acid is utilized in various fields:
- Pharmaceuticals: It serves as an intermediate in synthesizing drugs due to its biological activity.
- Chemical Research: Used as a building block for developing new compounds with specific properties.
- Agricultural Chemicals: Potential applications in creating agrochemicals that enhance crop protection.
Studies on interaction mechanisms involving 1-Methyl-2-oxopyrrolidine-3-carboxylic acid have focused on its binding affinity with biological targets:
- Receptor Binding: Research indicates that this compound may interact with neurotransmitter receptors, influencing central nervous system functions.
- Enzyme Inhibition: Some derivatives have shown potential as enzyme inhibitors, which could be beneficial in drug development targeting specific pathways.
Several compounds share structural similarities with 1-Methyl-2-oxopyrrolidine-3-carboxylic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Pyrrolidinone | Lacks the carboxylic acid group | Used primarily as a solvent and chemical intermediate |
| 5-Hydroxy-L-proline | Contains a hydroxyl group instead of a carbonyl | Important in collagen synthesis |
| 4-Methylproline | Methyl substitution at the 4-position | Impacts protein structure and stability |
The uniqueness of 1-Methyl-2-oxopyrrolidine-3-carboxylic acid lies in its specific combination of functional groups, which contributes to its distinct biological activities and reactivity compared to these similar compounds.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








